Cas no 1203265-89-7 (ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate)

Ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate is a specialized thiazole-based compound featuring a trifluoromethylphenyl carbamoyl substituent. Its molecular structure combines a thiazole core with an ester functionality, offering versatility in synthetic applications. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research. The compound's well-defined reactivity profile allows for selective modifications, facilitating its use as an intermediate in the development of biologically active molecules. Its crystalline form ensures consistent purity, while its stability under standard storage conditions supports reliable handling in laboratory settings. This compound is particularly useful for researchers exploring novel heterocyclic frameworks.
ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate structure
1203265-89-7 structure
Product Name:ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate
CAS No:1203265-89-7
MF:C15H14F3N3O3S
MW:373.350172519684
CID:6578118
Update Time:2025-05-20

ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate
    • UOKSPOJEARHRFM-UHFFFAOYSA-N
    • Inchi: 1S/C15H14F3N3O3S/c1-3-24-12(22)11-8(2)19-14(25-11)21-13(23)20-10-7-5-4-6-9(10)15(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,23)
    • InChI Key: UOKSPOJEARHRFM-UHFFFAOYSA-N
    • SMILES: S1C(C(OCC)=O)=C(C)N=C1NC(=O)NC1=CC=CC=C1C(F)(F)F

ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate Pricemore >>

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Additional information on ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate

Ethyl 4-Methyl-2-({2-(Trifluoromethyl)Phenylcarbamoyl}Amino)-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview

Ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate, identified by the CAS number 1203265-89-7, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing sulfur and nitrogen atoms. The presence of the trifluoromethyl group and the ethyl ester moiety further enhances its chemical versatility and functional group diversity.

The structure of this compound is characterized by a thiazole ring system substituted with a methyl group at position 4 and an amino group at position 2. The amino group is further modified by the attachment of a phenylcarbamoyl group, which includes a trifluoromethyl substituent. This substitution pattern not only increases the compound's stability but also imparts unique electronic properties that make it suitable for various reactions. The ethyl ester at position 5 of the thiazole ring adds to its solubility and reactivity in different solvents.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery and development. Ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate has shown promising results in biological assays, particularly in its ability to inhibit certain enzymes and pathways associated with diseases such as cancer and inflammation. The trifluoromethyl group, known for its electron-withdrawing properties, plays a crucial role in modulating the compound's bioactivity and pharmacokinetic profile.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the thiazole ring followed by functionalization at specific positions. The introduction of the trifluoromethylphenylcarbamoyl group requires careful optimization to ensure high yields and purity. Researchers have explored various synthetic routes, including nucleophilic substitution and coupling reactions, to efficiently synthesize this compound.

The application of ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate extends beyond pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex molecules. For instance, it can serve as a building block for constructing bioactive agents with enhanced potency and selectivity. Additionally, its stability under various reaction conditions makes it suitable for use in industrial processes.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound in different environments. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the design of more effective drug candidates. Furthermore, green chemistry approaches are being explored to develop sustainable methods for synthesizing this compound, reducing its environmental footprint.

In conclusion, ethyl 4-methyl-2-({2-(trifluoromethyl)phenylcarbamoyl}amino)-1,3-thiazole-5-carboxylate (CAS no1203265-89-7) is a multifaceted compound with significant potential in diverse fields. Its unique structure and functional groups make it an invaluable tool in chemical research and development. As ongoing studies continue to uncover new applications and improve synthesis methods, this compound is poised to play an increasingly important role in advancing science and technology.

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